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Introduction
DNA Polymerase I (Pol I) is a multifaceted enzyme renowned for its crucial roles in prokaryotic

DNA replication and repair.[1][2] Discovered by Arthur Kornberg in 1956, it was the first DNA

polymerase to be identified.[1] This enzyme possesses three distinct enzymatic activities

housed in separate domains: a 5'→3' DNA polymerase activity, a 3'→5' exonuclease

(proofreading) activity, and a 5'→3' exonuclease activity.[1][3] This unique combination of

functions makes DNA Polymerase I and its derivatives invaluable tools in a wide array of

molecular cloning and biotechnology applications.[4]

This document provides detailed application notes and protocols for the use of DNA

Polymerase I and its derivative, the Klenow fragment, in key molecular cloning techniques.

Key Enzymatic Activities of DNA Polymerase I

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b1626206?utm_src=pdf-interest
https://en.wikipedia.org/wiki/DNA_polymerase_I
https://www.ck12.org/flexi/biology/dna-structure-and-replication/what-does-dna-polymerase-i-do/
https://en.wikipedia.org/wiki/DNA_polymerase_I
https://en.wikipedia.org/wiki/DNA_polymerase_I
http://genes.atspace.org/13.3.html
https://www.neb.com/protocols/2nd-strand-cdna-synthesis-protocol-using-the-template-switching-rt-enzyme-mix
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activity Function Role in Molecular Cloning

5'→3' Polymerase

Catalyzes the addition of

nucleotides to the 3'-hydroxyl

end of a growing DNA strand,

using a complementary

template.[5]

DNA synthesis for labeling,

second-strand cDNA

synthesis, and filling in 5'

overhangs.[6][7]

3'→5' Exonuclease

Removes mismatched

nucleotides from the 3' end of

the growing DNA strand,

providing a proofreading

function.[2][3]

Increases the fidelity of DNA

synthesis and can be used to

remove 3' overhangs to create

blunt ends.[6][7]

5'→3' Exonuclease

Removes nucleotides from the

5' end of a DNA or RNA strand.

[2][8]

Essential for nick translation,

where it removes existing DNA

ahead of the polymerase, and

for removing RNA primers.[3]

[9]

The Klenow Fragment
For many molecular cloning applications, the 5'→3' exonuclease activity of DNA Polymerase I

is undesirable.[1] Treatment of Pol I with the protease subtilisin cleaves the enzyme into two

fragments. The larger fragment, known as the Klenow fragment, retains the 5'→3' polymerase

and 3'→5' exonuclease activities but lacks the 5'→3' exonuclease activity.[3][6][10] An "exo-"

version of the Klenow fragment is also available, which has been mutated to inactivate the

3'→5' exonuclease activity, leaving only the polymerase function.[10]

Application Note 1: Nick Translation for DNA
Labeling
Principle: Nick translation is a classic method for labeling DNA probes for use in hybridization

techniques such as Southern blotting, Northern blotting, and in situ hybridization.[9] The

process involves introducing single-stranded "nicks" in the DNA backbone with a nuclease like

DNase I. DNA Polymerase I then binds to these nicks. Its 5'→3' exonuclease activity removes

nucleotides ahead of the nick, while its 5'→3' polymerase activity simultaneously fills the gap
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with new, labeled deoxynucleoside triphosphates (dNTPs).[9][11] This effectively "translates"

the nick along the DNA strand, resulting in a labeled DNA molecule.[9]

Workflow for Nick Translation:

Step 1: Nick Creation

Step 2: Labeling Reaction

Double-Stranded DNA DNase I Treatment Nicked DNA

DNA Polymerase I Labeled DNA ProbeLabeled dNTPs

Click to download full resolution via product page

Caption: Workflow for DNA labeling by nick translation.

Protocol: Nick Translation

Materials:

DNA to be labeled (1 µg)

10X Nick Translation Buffer (0.5 M Tris-HCl pH 7.5, 0.1 M MgSO₄, 1 mM DTT)

DNase I (diluted to 100 pg/µL in 1X Nick Translation Buffer)

DNA Polymerase I (10 U/µL)

dNTP mix (e.g., 0.2 mM each of dATP, dGTP, dTTP)

Labeled dNTP (e.g., [α-³²P]dCTP, Biotin-dUTP, or Digoxigenin-dUTP)

Nuclease-free water
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EDTA (0.5 M)

Procedure:

In a microcentrifuge tube, combine the following on ice:

DNA: 1 µg

10X Nick Translation Buffer: 5 µL

dNTP mix (without labeled dNTP): 1 µL

Labeled dNTP: 5 µL

DNase I (100 pg/µL): 1 µL (concentration may need optimization)

DNA Polymerase I (10 U): 1 µL

Nuclease-free water to a final volume of 50 µL

Mix gently and centrifuge briefly.

Incubate the reaction at 15°C for 1-2 hours.

Stop the reaction by adding 5 µL of 0.5 M EDTA.

(Optional) Separate the labeled probe from unincorporated nucleotides using a spin column.

Quantitative Data Summary: Nick Translation
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Parameter Value/Range Notes

Incubation Temperature 15°C

Optimal for balancing DNase I

activity and polymerase

synthesis.[12]

Incubation Time 1-2 hours

Can be adjusted to achieve

desired probe length and

specific activity.

DNA Input 1 µg
A common starting amount for

labeling reactions.

DNase I Concentration 10-100 pg/µL

Highly sensitive; requires

careful titration for optimal

nicking.

DNA Polymerase I 10 units Sufficient for the reaction.

Expected Specific Activity
>10⁸ cpm/µg (for radioactive

labeling)

Varies with the type of label

used.

Application Note 2: Random-Primed Labeling
Principle: Random-primed labeling is another widely used method for generating labeled DNA

probes.[13] This technique employs a mixture of short, random oligonucleotides (typically

hexamers) that can anneal to multiple sites on a denatured, single-stranded DNA template.[14]

The Klenow fragment of DNA Polymerase I is then used to extend these primers, incorporating

labeled dNTPs into the newly synthesized DNA strands.[15] This method is highly efficient and

requires only small amounts of starting DNA.[13]

Workflow for Random-Primed Labeling:
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Step 1: Template Denaturation

Step 2: Labeling Reaction

Double-Stranded DNA Heat Denaturation Single-Stranded DNA

Klenow Fragment Labeled DNA ProbeRandom Hexamers

Labeled dNTPs

Click to download full resolution via product page

Caption: Workflow for DNA labeling by random priming.

Protocol: Random-Primed Labeling

Materials:

DNA template (25-50 ng)

Random hexamer primers

10X Klenow Buffer (e.g., 0.5 M Tris-HCl pH 7.2, 0.1 M MgSO₄, 1 mM DTT)

dNTP mix (without the labeled nucleotide)

Labeled dNTP

Klenow fragment of DNA Polymerase I (5 U/µL)

Nuclease-free water

EDTA (0.5 M)
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Procedure:

Denature the DNA template (25-50 ng in up to 16 µL of water) by heating at 95-100°C for 5

minutes, then immediately chill on ice.

To the denatured DNA, add the following on ice:

10X Klenow Buffer: 2.5 µL

Random hexamers: 1 µL

dNTP mix: 1 µL

Labeled dNTP: 3 µL

Klenow fragment (5 U): 1 µL

Nuclease-free water to a final volume of 25 µL

Mix gently and incubate at 37°C for 30-60 minutes.

Stop the reaction by adding 2.5 µL of 0.5 M EDTA.

Application Note 3: Second-Strand cDNA Synthesis
Principle: In the construction of cDNA libraries, reverse transcriptase synthesizes a single-

stranded complementary DNA (cDNA) from an mRNA template. To create a double-stranded

DNA molecule suitable for cloning, a second strand must be synthesized. A common method,

developed by Gubler and Hoffman, uses RNase H to introduce nicks in the RNA of the RNA-

DNA hybrid.[12][16] DNA Polymerase I then uses these nicks as starting points for DNA

synthesis, while its 5'→3' exonuclease activity removes the RNA template. E. coli DNA ligase is

often included to seal the nicks in the newly synthesized second strand.[12][16]

Workflow for Second-Strand cDNA Synthesis:

Methodological & Application

Check Availability & Pricing
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Step 1: First-Strand Synthesis

Step 2: Second-Strand Synthesis

mRNA Template Reverse Transcriptase RNA-DNA Hybrid

RNase H Double-Stranded cDNADNA Polymerase I DNA Ligase

Click to download full resolution via product page

Caption: Workflow for second-strand cDNA synthesis.

Protocol: Second-Strand cDNA Synthesis

Materials:

First-strand cDNA reaction product (in its buffer)

10X Second Strand Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M KCl, 50 mM MgCl₂, 1 mg/mL

BSA)

dNTP mix (10 mM each)

RNase H (2 U/µL)

DNA Polymerase I (10 U/µL)

E. coli DNA Ligase (10 U/µL)

Nuclease-free water

EDTA (0.5 M)

Procedure:

To a 20 µL first-strand reaction, add the following on ice:

Nuclease-free water: 91 µL
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10X Second Strand Buffer: 30 µL

dNTP mix: 3 µL

E. coli DNA Ligase (10 U): 1 µL

DNA Polymerase I (23 U): 4 µL

RNase H (0.8 U): 1 µL

Mix gently and incubate at 16°C for 2 hours.

Add 10 µL of 0.5 M EDTA to stop the reaction.

Proceed with purification of the double-stranded cDNA.

Quantitative Data Summary: Second-Strand cDNA Synthesis

Parameter Value/Range Notes

Incubation Temperature 16°C

Prevents strand displacement

by DNA Polymerase I, favoring

nick translation.[12]

Incubation Time 2 hours
Sufficient for synthesis of the

second strand.

RNA Input (for first strand) 100 ng - 5 µg
High-quality, intact RNA is

crucial for full-length cDNA.[17]

Enzyme Concentrations
DNA Pol I: ~23 U, RNase H:

~0.8 U, Ligase: ~10 U

Typical amounts for a standard

reaction.

Application Note 4: Creating Blunt Ends with
Klenow Fragment
Principle: The Klenow fragment is widely used to create blunt-ended DNA fragments, which is

often a prerequisite for ligation into blunt-ended cloning vectors.[6] It can be used in two ways:
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Filling in 5' overhangs: Restriction enzymes that create 5' overhangs (e.g., EcoRI) leave a

recessed 3' end. The Klenow fragment's 5'→3' polymerase activity can extend this 3' end,

using the overhang as a template, to create a blunt end.[7]

Removing 3' overhangs: Restriction enzymes that create 3' overhangs (e.g., KpnI) can be

made blunt by the Klenow fragment's 3'→5' exonuclease activity, which "chews back" the

overhang.[6]

Workflow for Creating Blunt Ends:

Option 1: Filling in 5' Overhangs Option 2: Removing 3' Overhangs

DNA with 5' Overhang

Klenow Fragment
+ dNTPs

Blunt-Ended DNA

DNA with 3' Overhang

Klenow Fragment

Blunt-Ended DNA

Click to download full resolution via product page

Caption: Creating blunt ends using the Klenow fragment.

Protocol: Creating Blunt Ends

Materials:

Digested DNA (1 µg) with 5' or 3' overhangs

10X Klenow Buffer
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dNTP mix (10 mM each, only for filling in 5' overhangs)

Klenow fragment of DNA Polymerase I (1-5 units)

Nuclease-free water

EDTA (0.5 M)

Procedure:

To the digested DNA, add:

10X Klenow Buffer to a final concentration of 1X.

(For 5' overhang fill-in) dNTP mix to a final concentration of 33 µM each.

Klenow fragment (1 unit per µg of DNA).

Nuclease-free water to the desired final volume.

Mix gently and incubate at 25°C for 15 minutes.

Stop the reaction by adding EDTA to 10 mM and heating at 75°C for 20 minutes.[7]

Quantitative Data Summary: Blunt-End Creation

Parameter Value/Range Notes

Incubation Temperature 25°C
Room temperature is generally

sufficient.

Incubation Time 15 minutes
A short incubation is usually

adequate.

Klenow Fragment 1 unit/µg DNA

Avoid excessive amounts to

prevent over-digestion of ends.

[7]

dNTP Concentration 33 µM each
Required only for filling in 5'

overhangs.[7]
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Application Note 5: Site-Directed Mutagenesis
Principle: While modern site-directed mutagenesis kits often use high-fidelity PCR enzymes,

older methods utilized the Klenow fragment.[18] One such method involves using a restriction

enzyme to create a gap in the plasmid. The Klenow fragment can then be used to fill in this

gap, incorporating a mutagenic primer in the process. Another application is to use the Klenow

fragment to create a blunt end after restriction digestion, which, upon ligation, can introduce a

frameshift mutation.[19]

Logical Relationship in Frameshift Mutagenesis:
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Caption: Inducing a frameshift mutation using Klenow.

Note on Modern Usage: It is important to note that for site-directed mutagenesis, PCR-based

methods using high-fidelity polymerases are now more common due to their efficiency and
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versatility.[20] However, the principles of using polymerases like the Klenow fragment for DNA

manipulation remain fundamental to molecular biology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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